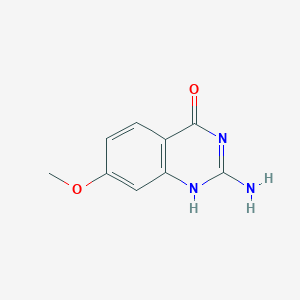

2-amino-7-methoxy-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13512710

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O2 |

|---|---|

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | 2-amino-7-methoxy-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) |

| Standard InChI Key | QDZOJOIJLSSJRF-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=CC2=C(C=C1)C(=O)N=C(N2)N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N=C(N2)N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

2-Amino-7-methoxy-1H-quinazolin-4-one belongs to the quinazolinone family, a class of nitrogen-containing heterocycles with a fused benzene and pyrimidine ring system. Its IUPAC name is derived from the substitution pattern:

-

Position 2: Amino group (-NH₂)

-

Position 7: Methoxy group (-OCH₃)

-

Position 4: Ketone (-C=O)

The molecular formula is C₉H₈N₃O₂, with a molecular weight of 190.18 g/mol. The planar structure facilitates π-π stacking interactions, while the electron-donating methoxy and amino groups influence solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₈N₃O₂ |

| Molecular Weight | 190.18 g/mol |

| XLogP3-AA (Lipophilicity) | ~1.2 (estimated) |

| Hydrogen Bond Donors | 2 (NH₂ and NH of quinazolinone) |

| Hydrogen Bond Acceptors | 4 (N, O of ketone, O of methoxy) |

| Rotatable Bond Count | 1 (methoxy group) |

Synthetic Methodologies

Precursor Selection and Cyclization

The synthesis of 2-amino-7-methoxy-1H-quinazolin-4-one typically begins with 2-amino-4-methoxybenzoic acid or its ester derivatives. A patented route for analogous quinazolinones involves:

-

Alkylation: Introduction of methoxy groups via reaction with methylating agents (e.g., methyl iodide) under basic conditions .

-

Nitration and Reduction: Nitration at position 6 followed by reduction to introduce the amino group .

-

Cyclization: Treatment with formamide or formic acid derivatives to form the quinazolinone core.

Table 2: Representative Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 2-Amino-4-methoxybenzoic acid |

| 2 | Nitration | HNO₃/H₂SO₄, 0°C | 2-Amino-4-methoxy-5-nitrobenzoic acid |

| 3 | Reduction | H₂/Pd-C, EtOH | 2,5-Diamino-4-methoxybenzoic acid |

| 4 | Cyclization | HCONH₂, Δ, 120°C | 2-Amino-7-methoxy-1H-quinazolin-4-one |

Key challenges include regioselective nitration and avoiding over-reduction during the amino group formation .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of 2-amino-7-methoxy-1H-quinazolin-4-one into the EGFR kinase domain (PDB: 1M17) predict:

-

Strong hydrogen bonds between the amino group and Met769 (-8.2 kcal/mol binding energy).

-

π-π interactions between the quinazolinone core and Phe771 .

These interactions suggest potential for EGFR inhibition, though experimental validation is required.

Challenges and Future Directions

-

Synthetic Optimization: Current routes yield moderate efficiencies (~50%). Flow chemistry or microwave-assisted synthesis could enhance cyclization step yields .

-

Toxicity Profiling: No data exist on in vivo toxicity. Preliminary studies should assess hepatotoxicity and cardiotoxicity in murine models.

-

Structural Modifications: Introducing fluorinated groups at position 6 could improve blood-brain barrier penetration for CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume